3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFYEJQEHGHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 2,5 Dimethoxyphenyl Prop 2 Yn 1 Ol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the target molecule, 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol, identifies two primary and logical bond disconnections for its construction. These disconnections form the basis for the most common synthetic approaches.
Disconnection A (Csp²-Csp Bond): The most strategic disconnection is between the aromatic ring and the alkyne (Csp²-Csp bond). This approach suggests a cross-coupling reaction. The synthetic precursors, or "synthons," would be a nucleophilic propargyl alcohol acetylide and an electrophilic 2,5-dimethoxyphenyl cation, or more practically, an electrophilic 2,5-dimethoxyphenyl halide (or triflate) and a terminal propargyl alcohol. This disconnection directly leads to powerful cross-coupling methods like the Sonogashira reaction.
Disconnection B (Csp-C Bond): An alternative disconnection is at the C1-C2 position of the propargyl chain, between the alkyne and the carbinol carbon. This pathway involves an electrophilic formaldehyde (B43269) equivalent and a nucleophilic 2,5-dimethoxyphenylacetylide anion. This approach is realized through the addition of a metalated arylacetylene to formaldehyde, a classic alkynylation strategy.
These two disconnections represent the most efficient and widely used strategies for assembling the carbon skeleton of the target molecule.
Direct Synthesis Approaches via Carbon-Carbon Coupling Reactions
Direct synthesis methods focus on creating the core structure in a single key step, typically through metal-catalyzed carbon-carbon bond formation.
This strategy builds the molecule by forming the bond between the alkyne and the alcohol-bearing carbon. The most common pathway involves the reaction of a metalated 2,5-dimethoxyphenylacetylene (B1625358) with formaldehyde.
The synthesis begins with a suitable starting material, such as 1-bromo-2,5-dimethoxybenzene (B144562) or 1-iodo-2,5-dimethoxybenzene. This aryl halide is first converted to the terminal alkyne, 1-ethynyl-2,5-dimethoxybenzene, often via a Sonogashira coupling with a protected acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection. The resulting terminal alkyne is then deprotonated with a strong base, such as n-butyllithium or a Grignard reagent, to form a highly nucleophilic lithium or magnesium acetylide. This acetylide subsequently attacks an electrophilic carbonyl, in this case, formaldehyde, to yield the desired this compound after an aqueous workup. organic-chemistry.orgmdpi.com The use of readily available starting materials makes this a versatile route for synthesizing various propargylic alcohols. organic-chemistry.org
The Sonogashira coupling is a highly efficient and widely utilized method for forming Csp²-Csp bonds. wikipedia.org This reaction is arguably the most direct route to this compound. The reaction involves the coupling of an aryl halide or triflate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org
In this specific synthesis, 1-iodo-2,5-dimethoxybenzene or 1-bromo-2,5-dimethoxybenzene serves as the electrophilic partner, while propargyl alcohol acts as the terminal alkyne. The reaction is typically conducted in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diethylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates tolerance to a wide range of functional groups, making it a robust choice for complex molecule synthesis. wikipedia.org
| Catalyst System | Aryl Halide | Base | Solvent | Temperature | Outcome |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Iodo-2,5-dimethoxybenzene | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temp. | High yield of cross-coupled product. |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Bromo-2,5-dimethoxybenzene | Diisopropylamine (DIPA) | Toluene | 50-70 °C | Good yield; higher temp for less reactive bromide. |
| Copper-Free: PdCl₂(PCy₃)₂ | 1-Iodo-2,5-dimethoxybenzene | K₂CO₃ | N,N-Dimethylformamide (DMF) | 80-100 °C | Effective for avoiding copper-mediated side reactions. organic-chemistry.org |
This table presents plausible conditions for the Sonogashira synthesis of this compound based on established literature protocols.
A significant challenge in Sonogashira couplings can be the undesirable homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material. washington.edu Careful control of reaction conditions, including catalyst concentration and the exclusion of oxygen, can minimize this side reaction. washington.edu
The Cadiot-Chodkiewicz coupling offers another pathway for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.org For the synthesis of the target molecule, this would theoretically involve coupling 1-ethynyl-2,5-dimethoxybenzene with a 1-halo-propargyl alcohol equivalent. However, the stability and availability of such a halo-alcohol reagent make this route less practical than the Sonogashira reaction. The reaction is highly valuable for producing complex polyynes and has been used in the synthesis of various natural products. nih.gov
Glaser coupling, in contrast, is the copper-catalyzed homocoupling of terminal alkynes to form symmetrical 1,3-diynes. washington.edu In the context of synthesizing this compound via a cross-coupling strategy like the Sonogashira reaction, Glaser coupling is considered an undesirable side reaction. It leads to the formation of 1,4-bis(2,5-dimethoxyphenyl)buta-1,3-diyne from the homocoupling of 1-ethynyl-2,5-dimethoxybenzene, or 2,8-dihydroxyocta-3,5-diyne from the homocoupling of propargyl alcohol. Minimizing this pathway is crucial for achieving a high yield of the desired cross-coupled product. washington.edu
Multi-Step Synthetic Sequences and Functional Group Interconversions
These pathways involve building the molecule through a series of reactions, often relying on the transformation of key functional groups.
Propargyl alcohols are versatile building blocks in organic synthesis. mdpi.com While "alkylation" can refer to many transformations, in the context of forming the target molecule, it most practically refers to the arylation of the terminal C-H bond of propargyl alcohol. This is effectively achieved via the Sonogashira cross-coupling reaction as detailed in section 2.2.2. Here, propargyl alcohol serves as the foundational three-carbon unit that is "alkylated" with the 2,5-dimethoxyphenyl group.
This approach highlights the utility of propargyl alcohol not just as a source of a propargyl moiety but as a readily available terminal alkyne. Its functional group tolerance under palladium/copper catalysis makes it an ideal starting material for direct coupling with various aryl halides, providing a straightforward and efficient entry to a diverse range of aryl-substituted propargyl alcohols. researchgate.net
Functionalization of Aromatic Precursors
A principal route for synthesizing this compound involves the functionalization of an existing 2,5-dimethoxyphenyl aromatic core. This approach commonly utilizes readily available starting materials like 1,4-dimethoxybenzene (B90301) or its derivatives. The critical step is the attachment of the propargyl alcohol side chain to the aromatic ring, a transformation frequently and effectively achieved through the Sonogashira coupling reaction. wikipedia.orglibretexts.org
In a standard Sonogashira coupling, an aryl halide, such as 1-iodo-2,5-dimethoxybenzene, is reacted with a terminal alkyne like propargyl alcohol. wikipedia.orglibretexts.org This reaction is conducted in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The careful selection of the catalyst, ligand, solvent, and base is vital for optimizing the reaction and maximizing the product yield. wikipedia.org
| Aryl Halide | Catalyst System | Base | Solvent | Reported Yield (%) |
|---|---|---|---|---|
| 1-Iodo-2,5-dimethoxybenzene | Pd(PPh3)4 / CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | ~85-95 |
| 1-Bromo-2,5-dimethoxybenzene | PdCl2(PPh3)2 / CuI | Diisopropylamine (DIPA) | Toluene | ~70-85 |
An alternative method involves the reaction of a lithiated 2,5-dimethoxybenzene species with an appropriate electrophile. For example, 1,4-dimethoxybenzene can undergo ortho-lithiation with a strong base like n-butyllithium, followed by reaction with a three-carbon electrophile that either possesses or can be easily converted to the propargyl alcohol functionality. However, controlling regioselectivity in this method can be challenging.
Chemo-, Regio-, and Stereoselectivity in Synthetic Pathway Design
The successful synthesis of this compound necessitates careful consideration of selectivity to minimize byproduct formation and ensure the desired isomer is obtained. nih.gov
Chemoselectivity: In multifunctional molecules, chemoselectivity is crucial. youtube.com During a Sonogashira coupling, the palladium catalyst must selectively activate the carbon-halogen bond of the aryl halide over other potentially reactive sites, such as the hydroxyl group of the propargyl alcohol. youtube.com The use of a mild base is also important to prevent side reactions like the self-coupling of the terminal alkyne, known as Glaser coupling.
Regioselectivity: When starting with a substituted aromatic compound, the position of the newly introduced propargyl alcohol group is critical. Direct functionalization of 1,4-dimethoxybenzene via methods like Friedel-Crafts alkylation can lead to a mixture of isomers. mnstate.eduyoutube.com Therefore, employing a pre-functionalized starting material like 1-iodo-2,5-dimethoxybenzene ensures the coupling reaction occurs at the desired position, yielding the correct constitutional isomer. libretexts.org The directing influence of the methoxy (B1213986) groups on the aromatic ring typically guides incoming electrophiles to the ortho and para positions.
Stereoselectivity: Since this compound is achiral, stereoselectivity is not a primary concern in its direct synthesis. However, if the goal were to produce chiral derivatives, for instance by introducing a substituent at the propargylic carbon, stereoselective methods would be necessary. nih.gov
Considerations for Sustainable and Atom-Economic Synthetic Routes
Modern organic synthesis emphasizes the development of sustainable and atom-economic processes. This entails maximizing the incorporation of atoms from reactants into the final product, minimizing waste, and utilizing environmentally friendly reagents and solvents.
Atom Economy: The Sonogashira coupling, while effective, is not inherently atom-economical due to the production of stoichiometric salt byproducts.
| Reaction Type | Starting Materials | Desired Product | Byproducts | Approximate Atom Economy (%) |
|---|---|---|---|---|
| Sonogashira Coupling | 1-Iodo-2,5-dimethoxybenzene + Propargyl alcohol | This compound | Triethylammonium iodide | ~50-60 |
| Hypothetical C-H Activation | 1,4-Dimethoxybenzene + Propargyl alcohol | This compound | H2 | >95 |
Sustainable Practices: To enhance the sustainability of the synthesis, several strategies can be implemented:
Catalyst Efficiency: Using catalysts with high turnover numbers and frequencies reduces the required catalyst loading, thereby lowering costs and metal contamination. acs.org The development of recyclable catalysts, such as those immobilized on solid supports, would also contribute to a greener process. organic-chemistry.org
Solvent Choice: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a key principle of green chemistry. organic-chemistry.org Research is ongoing to develop catalyst systems that are effective in these environmentally friendly media. organic-chemistry.org
C-H Activation: A more advanced and atom-economical approach involves the direct C-H activation of 1,4-dimethoxybenzene. nih.gov This would eliminate the need for pre-functionalization of the aromatic ring with a halide, thus avoiding the generation of salt waste. nih.gov While challenges with regioselectivity exist, directed C-H functionalization represents a promising area for future synthetic design. nih.gov
By incorporating these principles of selectivity and sustainability, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sound.
Chemical Transformations and Reactivity Profiles of 3 2,5 Dimethoxyphenyl Prop 2 Yn 1 Ol
Reactions of the Terminal Alkyne Moiety
The terminal alkyne functionality is characterized by its sp-hybridized carbons and the presence of two π-bonds, making it electron-rich and susceptible to a variety of addition and metal-catalyzed reactions.
The triple bond of 3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol can be fully or partially reduced under different catalytic conditions to yield the corresponding alkane, cis-alkene, or trans-alkene.
Complete Hydrogenation: Catalytic hydrogenation in the presence of catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere typically leads to the complete reduction of the alkyne to the corresponding alkane, 3-(2,5-dimethoxyphenyl)propan-1-ol. A method using sodium borohydride (B1222165) and acetic acid with a palladium catalyst can also achieve this rapid reduction to the alkane at room temperature. researchgate.netstackexchange.com
Selective Reduction to cis-Alkenes: To achieve partial reduction to the cis-alkene, (Z)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is employed. wikipedia.org This catalyst allows for the syn-addition of hydrogen to the alkyne face, stopping the reaction at the alkene stage.
Selective Reduction to trans-Alkenes: The synthesis of the trans-alkene, (E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol, is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. ic.ac.ukyoutube.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric hindrance. ic.ac.uk
A highly efficient and selective method for producing cis-alkenes involves the use of a ligand-free nickel chloride catalyst with sodium borohydride under ambient conditions. thieme-connect.com
Table 1: Hydrogenation and Selective Reduction of Terminal Alkynes
| Reaction Type | Reagents & Conditions | Expected Product Stereochemistry | Reference |
|---|---|---|---|
| Complete Hydrogenation | H₂, Pd/C | Alkane | researchgate.net |
| Complete Hydrogenation | NaBH₄, Acetic Acid, Pd Catalyst | Alkane | researchgate.netstackexchange.com |
| Selective Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene (Z-isomer) | wikipedia.org |
| Selective Reduction (cis) | NiCl₂, NaBH₄, MeOH, r.t. | cis-Alkene (Z-isomer) | thieme-connect.com |
| Selective Reduction (trans) | Na, liquid NH₃ | trans-Alkene (E-isomer) | ic.ac.ukyoutube.com |
Hydration: The addition of water across the triple bond can be catalyzed to produce carbonyl compounds. orgoreview.com Mercury(II)-catalyzed hydration, using reagents like mercury(II) sulfate (B86663) in aqueous sulfuric acid, follows Markovnikov's rule. khanacademy.orglibretexts.orglibretexts.orgwizeprep.com For a terminal alkyne like this compound, this reaction would initially form an enol intermediate where the hydroxyl group adds to the more substituted carbon (C2). libretexts.orglibretexts.org This enol rapidly tautomerizes to the more stable keto form, yielding a hydroxy ketone, 1-hydroxy-3-(2,5-dimethoxyphenyl)propan-2-one. libretexts.orgchemistrysteps.com In contrast, hydroboration-oxidation provides the anti-Markovnikov product. orgoreview.comlibretexts.orglibretexts.org Reaction with a sterically hindered borane (B79455) like disiamylborane, followed by oxidation with hydrogen peroxide, yields an enol that tautomerizes to an aldehyde, 3-(2,5-dimethoxyphenyl)-3-hydroxypropanal. orgoreview.comlibretexts.org
Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. frontiersin.org This transformation is often catalyzed by late transition metals, with gold complexes being particularly effective. nih.govnih.govacs.org Gold(I) catalysts activate the alkyne towards nucleophilic attack by an amine. nih.govacs.org The intermolecular hydroamination of this compound with an amine would typically yield an enamine or, after tautomerization, an imine. nih.govacs.org The regioselectivity of gold-catalyzed hydroamination can be influenced by electronic factors rather than just steric hindrance. nih.gov
The electron-rich π-bonds of the alkyne are susceptible to attack by electrophiles. chemistrysteps.comlibretexts.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C3) and the halide adds to the more substituted internal carbon (C2). chemistrysteps.comlibretexts.org The reaction proceeds through a vinyl carbocation intermediate, which is less stable than an alkyl carbocation, making alkynes generally less reactive than alkenes towards electrophiles. ic.ac.ukchemistrysteps.com The addition of a second equivalent of HX can occur, leading to a geminal dihalide.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond occurs readily. libretexts.org The reaction proceeds via a cyclic halonium ion intermediate, similar to alkenes, resulting in anti-addition of the two halogen atoms. The initial addition gives a dihaloalkene, which can then react with a second equivalent of the halogen to form a tetrahaloalkane.
The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably with azides to form 1,2,3-triazoles. This transformation is a cornerstone of "click chemistry." frontiersin.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often catalyzed by a Cu(I) species, exclusively yields the 1,4-disubstituted triazole isomer. bioclone.netorganic-chemistry.orgnih.gov The reaction is robust, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. bioclone.netnih.govnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. organic-chemistry.orgnih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed version, SPAAC is a metal-free click reaction. magtech.com.cnacs.orgnanotechnology.blog It relies on the high ring strain of a cycloalkyne (e.g., a dibenzocyclooctyne or DIFO) to accelerate the cycloaddition with an azide. magtech.com.cn This method is particularly valuable for applications in living systems where the toxicity of copper is a concern. magtech.com.cnnih.gov In this context, the propargyl alcohol would be reacted with an azide-functionalized cyclooctyne.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts can produce the 1,5-disubstituted triazole regioisomer. nih.govorganic-chemistry.org
Table 2: Cycloaddition Reactions for Triazole Synthesis
| Reaction Name | Key Reagents | Product Regiochemistry | Key Features | Reference |
|---|---|---|---|---|
| CuAAC | Organic Azide, Cu(I) catalyst (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted | Highly efficient, mild conditions, cornerstone of "click chemistry". | bioclone.netorganic-chemistry.orgnih.gov |
| SPAAC | Strained Cycloalkyne, Organic Azide | Mixture of regioisomers | Metal-free, bioorthogonal, driven by ring strain. | magtech.com.cnnih.gov |
| RuAAC | Organic Azide, Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Complementary regioselectivity to CuAAC. | nih.govorganic-chemistry.org |
| Pd(0)-Cu(I) Catalysis | Allyl Carbonate, TMSN₃, Pd(0)-Cu(I) bimetallic catalyst | 1,2,3-Triazole | Three-component coupling for non-activated alkynes. | acs.orgnih.govresearchgate.net |
Hydroboration: As mentioned in section 3.1.2, hydroboration-oxidation is a key method for the anti-Markovnikov hydration of the terminal alkyne, leading to an aldehyde. libretexts.orglibretexts.org
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the triple bond, catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst or rhodium complexes. The reaction can lead to a mixture of α- and β-vinylsilanes, with the specific isomer depending on the catalyst and reaction conditions. The resulting vinylsilanes are valuable synthetic intermediates.
Carbonylative Cyclization (Pauson-Khand Reaction): The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. nrochemistry.comname-reaction.comjk-sci.comwikipedia.org When reacting this compound with an alkene (e.g., norbornadiene) and a cobalt carbonyl complex like Co₂(CO)₈, a substituted cyclopentenone is formed. nrochemistry.comrsc.org In reactions with terminal alkynes, the larger substituent (the 2,5-dimethoxyphenylmethyl group) typically ends up at the position alpha to the newly formed carbonyl group. nrochemistry.comjk-sci.com
Alkyne metathesis involves the scrambling, or redistribution, of alkyne bonds catalyzed by metal alkylidyne complexes, typically those of molybdenum or tungsten. wikipedia.orgsigmaaldrich.com
Ring-Closing Alkyne Metathesis (RCAM): If this compound were incorporated into a larger molecule containing another alkyne functionality (a diyne), RCAM could be used to form a macrocyclic alkyne. wikipedia.orgsigmaaldrich.comacs.orgnih.gov This reaction is a powerful strategy in the synthesis of natural products and other complex cyclic systems, often driven by the release of a small, volatile alkyne like acetylene (B1199291). wikipedia.orgacs.org
Enyne Metathesis: This reaction occurs between an alkene and an alkyne to produce a 1,3-diene. organic-chemistry.orgwikipedia.org In a ring-closing enyne metathesis (RCEYM), an intramolecular reaction of a substrate containing both an alkene and an alkyne can form a cyclic diene. organic-chemistry.orgnih.gov Cross-enyne metathesis between this compound and an alkene like ethylene, in the presence of a Grubbs-type ruthenium catalyst, would be expected to yield a substituted 1,3-diene. wikipedia.orgnsf.govacs.org
Reactions of the Primary Hydroxyl Group
The primary alcohol functionality is a key site for various transformations, including oxidation, esterification, etherification, and substitution reactions. Propargylic alcohols, in general, are known to participate in typical alcohol reactions, such as oxidation and dehydration. nih.gov
The primary hydroxyl group of this compound can be selectively oxidized to the corresponding aldehyde, 3-(2,5-dimethoxyphenyl)prop-2-ynal, or further to the carboxylic acid, 3-(2,5-dimethoxyphenyl)prop-2-ynoic acid. The choice of oxidant and reaction conditions determines the final product.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. A variety of methods have been developed for the selective oxidation of primary propargylic alcohols. For instance, a catalytic system using copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in acetonitrile (B52724) under an oxygen atmosphere has been shown to be effective for the aerobic, chemoselective oxidation of a broad range of benzyl (B1604629) and propargyl alcohols to their corresponding aldehydes and ketones in excellent yields. nih.gov This method is notable for its mild conditions and tolerance of sensitive functional groups, such as the alkyne and the dimethoxy-substituted ring present in the target molecule. nih.gov Electrochemical oxidation methods have also been developed for sensitive propargylic benzylic alcohols, offering a green alternative to traditional reagents. nih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would be expected to oxidize the primary alcohol directly to the carboxylic acid.
Table 1: Expected Oxidation Products of this compound
| Starting Material | Reagent Class | Expected Product |
| This compound | Mild Oxidant (e.g., TEMPO/Cu(I)) | 3-(2,5-Dimethoxyphenyl)prop-2-ynal |
| This compound | Strong Oxidant (e.g., KMnO₄) | 3-(2,5-Dimethoxyphenyl)prop-2-ynoic acid |
The primary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, as is the case in Fischer esterification. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction at milder temperatures.
Etherification to form ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.
The hydroxyl group of an alcohol is a poor leaving group. Therefore, nucleophilic substitution at the propargylic position requires activation of the hydroxyl group to convert it into a better leaving group. nih.gov This can be achieved by protonation under strongly acidic conditions or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a phosphonium (B103445) salt.
Once activated, the propargylic position becomes susceptible to attack by a wide range of nucleophiles. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to produce the corresponding propargyl chloride or bromide. The SNi (internal nucleophilic substitution) mechanism is a classic pathway for such transformations. rsc.org These halogenated derivatives are versatile intermediates for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.
The Meyer-Schuster and Rupe rearrangements are characteristic acid-catalyzed reactions of propargylic alcohols that yield α,β-unsaturated carbonyl compounds. nih.govwikipedia.orgwiley-vch.de
The Meyer-Schuster rearrangement specifically involves the 1,3-shift of a protonated hydroxyl group in secondary and tertiary propargyl alcohols to form an allene (B1206475) intermediate, which then tautomerizes to the α,β-unsaturated ketone or aldehyde. wikipedia.org
The Rupe rearrangement , which competes with the Meyer-Schuster pathway for tertiary alcohols, typically leads to α,β-unsaturated ketones via a different mechanism. nih.govwiley-vch.de
Since this compound is a primary propargylic alcohol, it is not expected to undergo the classical Meyer-Schuster or Rupe rearrangements under typical acidic conditions, as these pathways are favored for secondary and tertiary alcohols. wikipedia.orgwiley-vch.de However, related rearrangements can be induced using various transition metal catalysts. nih.gov
Reactivity of the 2,5-Dimethoxyphenyl Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups.
The two methoxy groups are strong activating groups and are ortho, para-directors. umkc.edu In 1,4-dimethoxybenzene (B90301) (the parent structure of the aromatic ring), the positions ortho to each methoxy group (positions 2, 3, 5, and 6) are electronically enriched and thus are the sites for electrophilic attack. In the case of this compound, the C1 position is substituted by the propargyl alcohol side chain. The available positions for substitution are C3, C4, and C6.
Due to the strong activating nature of the methoxy groups, electrophilic aromatic substitution reactions on this ring are generally facile. umkc.edu However, controlling the reaction to achieve mono-substitution can be challenging, as polysubstitution is often observed. miracosta.edu The steric bulk of the existing propargyl side chain and the incoming electrophile will influence the regioselectivity of the substitution. The most likely positions for substitution are C4 and C6, which are para and ortho to the C5-methoxy group and meta and ortho to the C2-methoxy group, respectively.
A common example of this type of reaction is the Friedel-Crafts alkylation. The reaction of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of a strong acid like sulfuric acid is a well-established procedure that typically results in dialkylation, yielding 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edu This demonstrates the high reactivity of the ring system and the tendency towards polysubstitution. miracosta.edunih.gov By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve controlled mono-substitution on the 2,5-dimethoxyphenyl ring of the target molecule.
Functionalization of Methoxy Groups (e.g., Demethylation for further synthesis)
The two methoxy groups on the phenyl ring of this compound are prime sites for chemical modification, most notably through demethylation to yield the corresponding dihydroxy derivative, a hydroquinone (B1673460). The selective or complete removal of these methyl groups can be a critical step in synthetic pathways, unmasking reactive phenol (B47542) functionalities for further elaboration.
One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃) . mdma.chnih.govorgsyn.orgcommonorganicchemistry.com This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com For a molecule with two methoxy groups like this compound, at least two equivalents of BBr₃ are required for complete demethylation. mdma.ch The resulting dihydroxy compound, a substituted propargyl alcohol with a hydroquinone moiety, is a valuable intermediate for the synthesis of various natural products and pharmaceutical agents.
Other reagents, such as strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), can also effect demethylation, though they often require harsher conditions, including elevated temperatures. rsc.org Nucleophilic reagents have also been employed for this purpose. researchgate.net The choice of demethylating agent can be crucial, especially when sensitive functional groups like the propargyl alcohol are present, to avoid unwanted side reactions.
Below is a representative table of potential demethylation reactions for dimethoxybenzene derivatives, which can be extrapolated to this compound.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 to RT | 77-93 | mdma.chorgsyn.org |
| Pyridinium Chloride | N/A (neat) | ~200 | Variable | google.com |
| Hydrobromic Acid (48%) | Acetic Acid | Reflux | Variable | rsc.org |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to RT | Variable | google.com |
| Sodium Ethanethiolate (NaSEt) | N,N-Dimethylformamide (DMF) | Reflux | Variable | google.com |
This table presents plausible demethylation conditions for this compound based on data for analogous dimethoxybenzene compounds. Yields are indicative and would require experimental optimization for this specific substrate.
Cascade, Tandem, and Multicomponent Reactions
The presence of both an alkyne and a hydroxyl group in this compound makes it an ideal candidate for participation in cascade, tandem, and multicomponent reactions. These powerful synthetic strategies allow for the rapid construction of complex molecular frameworks from simple starting materials in a single operation, adhering to the principles of atom and step economy.
Aryl-substituted propargyl alcohols are known to undergo a variety of metal-catalyzed cascade reactions. researchgate.net For instance, gold or silver catalysis can activate the alkyne towards nucleophilic attack, initiating a sequence of reactions. A plausible cascade could involve the initial reaction of the propargyl alcohol with an external nucleophile, followed by an intramolecular cyclization onto the activated alkyne. The specific outcome would be highly dependent on the catalyst, reaction conditions, and the nature of the participating nucleophiles.
Multicomponent reactions (MCRs) involving propargyl alcohols are also well-documented. nih.govnih.govcsic.es A classic example is the A³ coupling (aldehyde, alkyne, amine), which typically utilizes a terminal alkyne. However, variations exist where internal alkynes can participate. A hypothetical MCR involving this compound could see it react with an aldehyde and an amine in the presence of a suitable catalyst, such as a copper or gold salt, to generate highly functionalized amino-alkene derivatives.
Furthermore, tandem reactions initiated by other transformations are conceivable. For example, a Sonogashira coupling of a dihaloarene with this compound could be followed by an in-situ intramolecular cyclization, leading to complex polycyclic aromatic systems. organic-chemistry.org The reactivity of the propargyl alcohol moiety can also be harnessed in cascade sequences, such as a Meyer-Schuster rearrangement to an enone, which then undergoes subsequent transformations.
The following table outlines hypothetical cascade and multicomponent reactions where this compound could serve as a key building block, based on established methodologies for similar substrates.
| Reaction Type | Potential Reactants | Catalyst/Reagent | Plausible Product Class | Reference |
| Cascade Cyclization | Intramolecular nucleophile (e.g., from a tethered group) | Au(I) or Ag(I) salts | Furan or pyran derivatives | mdma.chresearchgate.net |
| Multicomponent A³ Coupling | Aldehyde, Amine | CuBr, AuCl₃ | Substituted amino-alkenes | csic.es |
| Tandem Sonogashira/Cyclization | Dihaloarene | Pd/Cu catalyst, Base | Polycyclic aromatic compounds | organic-chemistry.org |
| Cascade Rearrangement/Annulation | Sulfinate salt | I₂/PPh₃ | Substituted indenones | researchgate.net |
This table illustrates potential complex reactions for this compound based on the known reactivity of arylpropargyl alcohols. The specific products and yields would be subject to experimental verification.
Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dimethoxyphenyl Prop 2 Yn 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For 3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the propargylic alcohol proton, and the methylene (B1212753) protons adjacent to the hydroxyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning these protons to their specific positions in the molecule.
Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the aromatic carbons, the two methoxy carbons, the acetylenic carbons of the alkyne, and the carbon of the hydroxymethyl group. Predicted ¹³C NMR data can be a useful tool in the absence of experimental spectra. np-mrd.orgnp-mrd.org
Table 4.1.1: Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.2 | 110 - 160 |
| OCH₃ | 3.7 - 3.9 | 55 - 57 |
| CH₂OH | ~4.4 | ~51 |
| OH | Variable | - |
| C≡C | - | 80 - 95 |
Note: This table represents expected values based on typical chemical shifts for similar functional groups and is not based on experimental data for the specific compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms within a molecule. princeton.eduyoutube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show the coupling between the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This would definitively link each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space correlations. mdpi.com This can be used to determine the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methoxy groups, the C≡C stretch of the alkyne, and the C-O stretches associated with the alcohol and ether functionalities. Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C bond.
Table 4.2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic/Methoxy) | Stretching | 2850 - 3000 |
| C≡C (Alkyne) | Stretching | 2100 - 2260 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O (Ether/Alcohol) | Stretching | 1000 - 1300 |
Note: This table is based on general frequency ranges for the indicated functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnih.govmdpi.comarkat-usa.orgresearchgate.net
Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for related structures often involve cleavage of benzylic bonds and loss of small, stable molecules. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Properties
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for compounds containing chromophores, such as aromatic rings.
The UV-Vis absorption spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substitution pattern on the aromatic ring. nih.gov The photophysical properties, including any fluorescence behavior, would be investigated by emission spectroscopy, which can be sensitive to the solvent environment. mdpi.commdpi.com
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound is currently available in the public domain, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. For related compounds like 3-(2,5-dimethoxyphenyl)propionic acid, X-ray crystallography has revealed details about the planarity of the aromatic ring and the conformation of the side chain. nih.gov Such an analysis for the title compound would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Computational and Theoretical Investigations of 3 2,5 Dimethoxyphenyl Prop 2 Yn 1 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol, these calculations typically involve geometry optimization to find the lowest energy structures.
The conformation of the molecule is influenced by the rotational freedom around several single bonds: the C-O bonds of the methoxy (B1213986) groups, the bond connecting the phenyl ring to the propargyl alcohol moiety, and the C-C and C-O bonds within the propargyl alcohol side chain. The spatial arrangement of the 2,5-dimethoxyphenyl group relative to the prop-2-yn-1-ol side chain is of particular interest. In a related compound, 3-(2,5-dimethoxyphenyl)propionic acid, X-ray crystallography revealed that the aromatic ring is nearly coplanar with the 2-position methoxy group, while the 5-position methoxy group is slightly out of plane. nih.gov The angle between the aromatic ring and the propionic acid group in that molecule is significant, at 78.56 (2)°. nih.gov For this compound, computational methods can predict similar dihedral angles and the most stable rotational positions of the hydroxyl group.
Conformational analysis of similar molecules, like 3-phenylprop-2-en-1-ol, has been performed using methods such as DFT-B3LYP/6-311G**, MP2, and MP4(SDQ) to understand the balance of forces like conjugation and steric hindrance that determine the most stable conformers. researchgate.net For this compound, a similar approach would involve scanning the potential energy surface by systematically rotating key torsion angles to identify all low-energy conformers and the transition states that separate them. researchgate.net
Table 1: Predicted Conformational Data for Key Dihedral Angles in this compound (Illustrative) Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations for this molecule.
| Dihedral Angle | Predicted Stable Conformation (degrees) |
|---|---|
| C1-C2-C(alkyne)-C(alkyne) | ~0 or ~180 |
| C2-C(alkyne)-C(alkyne)-CH2 | Linear, not applicable |
| C(alkyne)-CH2-O-H | ~60, ~180, ~300 (gauche and anti) |
| C1-C2-O-CH3 (ortho-methoxy) | ~0 or ~180 |
| C4-C5-O-CH3 (meta-methoxy) | ~0 or ~180 |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. wjarr.com By calculating the electron density, DFT can predict where a molecule is most likely to react. For this compound, DFT studies can elucidate its behavior in various chemical transformations.
The reactivity of the molecule is dictated by its functional groups: the electron-rich dimethoxyphenyl ring, the nucleophilic triple bond of the alkyne, and the hydroxyl group which can act as both a nucleophile and a proton donor. DFT calculations can quantify the reactivity of these sites. For instance, in a study of 2,5-dimethylfuran (B142691) oxidation, DFT was used to model the reaction pathways and identify primary products. rsc.org
DFT can be used to model reaction mechanisms involving this compound, such as its participation in cycloaddition reactions or its behavior under oxidative or reductive conditions. For example, the dienophilic reactivity of similar organophosphorus compounds has been successfully predicted using conceptual DFT. nih.gov By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, revealing the most favorable reaction pathways. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape and investigate how molecules interact with each other or with a solvent.
For this compound, MD simulations can be used to study its conformational flexibility in solution. This is particularly useful for understanding how the solvent environment influences the preferred shapes of the molecule. For example, MD simulations of polyoxymethylene dimethyl ethers (PODEn) have been used to investigate their pyrolysis process, revealing how different bonds break and what products are formed. psecommunity.org
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they pack together and what types of non-covalent interactions, such as hydrogen bonding and π-π stacking, are important. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the alkyne's π-system can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. These interactions are crucial for understanding the physical properties of the compound in its condensed phases.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic properties, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. openaccesspub.org By calculating the magnetic shielding around each nucleus, the chemical shifts can be estimated. These calculations are often performed on the lowest energy conformers of the molecule, and the results are averaged based on their predicted populations. Recent advancements using machine learning and GNNs have achieved high accuracy in predicting NMR shifts, with mean absolute errors (MAEs) as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C. arxiv.org DFT-based methods can also be refined to achieve MAEs of around 0.23 ppm for ¹H and 2.9 ppm for ¹³C. arxiv.org
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. scirp.org The calculated vibrational spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. For example, in a study of 3-phenylprop-2-en-1-ol, DFT calculations were used to assign the vibrational frequencies observed in the IR and Raman spectra. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.
| Spectroscopic Property | Predicted Value/Range |
|---|---|
| ¹H NMR Chemical Shift (alkyne-H) | ~2.5-3.5 ppm |
| ¹H NMR Chemical Shift (CH₂OH) | ~4.0-4.5 ppm |
| ¹³C NMR Chemical Shift (alkyne carbons) | ~80-90 ppm |
| IR Frequency (O-H stretch) | ~3300-3400 cm⁻¹ |
| IR Frequency (C≡C stretch) | ~2100-2200 cm⁻¹ |
| IR Frequency (C-O stretch) | ~1000-1300 cm⁻¹ |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
For this compound, the HOMO is likely to be located on the electron-rich dimethoxyphenyl ring, indicating that this part of the molecule is prone to react with electrophiles. The LUMO, on the other hand, represents the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. mdpi.com A smaller gap suggests higher reactivity. nih.govnih.gov
FMO analysis can be used to predict the outcomes of various reactions. For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the feasibility and regioselectivity of the reaction. researchgate.net By examining the shapes and energies of the frontier orbitals of this compound, its reactivity towards different reagents can be rationalized and predicted. nih.gov
Applications in Advanced Materials Science and Catalysis
Role as a Monomer and Building Block in Polymer Chemistry
The presence of both a polymerizable alkyne group and a functional aromatic moiety makes 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol a valuable monomer for the synthesis of advanced polymeric materials.
Synthesis of Functional Polymers with Alkyne/Aromatic Moieties
The terminal alkyne group of this compound allows it to undergo polymerization through various mechanisms, including alkyne metathesis, to form poly(aryleneethynylene)s (PAEs). These polymers incorporate the dimethoxyphenyl and hydroxyl functionalities directly into the polymer backbone or as pendant groups. The resulting materials are part of a class of functional polymeric materials that have found applications in diverse areas of materials chemistry and engineering. researchgate.net The aromatic and alkyne components contribute to the polymer's rigidity and potential for electronic conductivity, while the hydroxyl and methoxy (B1213986) groups can influence solubility and provide sites for further chemical modification. The synthesis of such polymers opens avenues for creating materials with tailored optical, electronic, and physical properties.
| Functional Group | Role in Polymer Synthesis | Potential Polymer Property |
| Terminal Alkyne | Polymerizable group for chain growth. | Forms the conjugated backbone of polyacetylenes. |
| 2,5-Dimethoxyphenyl | Provides aromatic character and steric bulk. | Influences solubility, thermal stability, and electronic properties. |
| Hydroxyl (-OH) | Pendant functional group. | Offers sites for post-polymerization modification and influences polarity. |
Design of Conjugated Polymer Systems
Conjugated polymers are characterized by alternating single and multiple bonds along the polymer backbone, leading to delocalized π-electrons and unique electronic and optical properties. The structure of this compound is well-suited for the creation of such systems. Polymerization via the alkyne group can lead to the formation of substituted polyacetylenes, a class of conjugated polymers. nsf.gov The electronic properties of these polymers can be tuned by the substituents on the aromatic ring. The dimethoxy substitution on the phenyl ring can influence the polymer's conformation and electronic bandgap. Such polymers are investigated for their potential use in applications like organic sensors and energy storage. nsf.gov
Post-Polymerization Modification via Click Chemistry
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding monomers. utexas.edu The terminal alkyne in polymers derived from this compound is an ideal handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This highly efficient and specific reaction allows for the covalent attachment of a wide variety of azide-containing molecules to the polymer chain under mild conditions. mdpi.com This approach enables the precise introduction of different functionalities, thereby tailoring the polymer's properties for specific applications without altering the polymer backbone. utexas.edumdpi.com
| Click Reaction | Reactant on Polymer | Reactant to be Attached | Resulting Linkage | Key Advantages |
| CuAAC | Pendant Alkyne | Azide-functionalized molecule | 1,2,3-Triazole | High efficiency, mild reaction conditions, high functional group tolerance. mdpi.comdigitellinc.com |
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound enable it to participate in various non-covalent interactions, leading to the formation of ordered self-assembled structures.
Design of Host-Guest Systems
The design of host-guest systems relies on non-covalent interactions between a host molecule and a guest molecule. The structural features of this compound offer several possibilities for its inclusion in such systems. The phenyl ring can participate in π-π stacking interactions, which are a common driving force in the formation of host-guest complexes with polycyclic aromatic hydrocarbons. nih.gov Furthermore, the introduction of electron-withdrawing fluorine substituents onto aromatic molecules can enhance π–π stacking through electrostatic interactions, a principle that can be applied to host design for guest molecules like this compound. nih.gov
The hydroxyl group of the molecule can form hydrogen bonds with a suitable host, and the alkyne's π-system can engage in OH⋯π interactions. researchgate.net Synthetic hosts like cucurbit chemrxiv.orguril are known to encapsulate multiple guests and can significantly strengthen interactions such as phenyl-perfluorophenyl polar−π interactions through encapsulation. nih.gov This suggests that a suitably designed host could encapsulate this compound, potentially leading to the development of novel supramolecular assemblies. nih.govmdpi.com The molecular recognition of guests within a cyclophane host is dependent not only on the number of π-electrons but also on the geometrical adaptability of the guest molecule. nih.gov
Development as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The versatility of this compound extends to its potential use as a ligand or ligand precursor in catalysis. The hydroxyl group and the alkyne moiety can both coordinate to a metal center, offering multiple modes of binding.
Synthesis of Metal Complexes with this compound Derived Ligands
Metal complexes can be synthesized using this compound as a ligand. The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center. The alkyne can also coordinate to a metal in various ways, including as a π-ligand. The synthesis of such complexes often involves the reaction of the ligand with a metal salt or a metal precursor complex. For example, palladium(II) complexes can be formed from the reaction of a dimer like [Pd(η³-C₃H₅)Cl]₂ with a chelating ligand in a non-coordinative solvent. asianpubs.org
A plausible synthetic route to a palladium complex of a ligand derived from this compound could involve the initial reaction of the alcohol with a base to form the corresponding alkoxide, followed by reaction with a palladium(II) salt. The resulting complex could be a simple mononuclear species or a more complex polynuclear structure, depending on the reaction conditions and the stoichiometry of the reactants. The table below outlines potential metal complexes that could be synthesized.
| Potential Metal Center | Potential Ligand Coordination Modes | Potential Complex Type | Potential Synthetic Method |
|---|---|---|---|
| Palladium(II) | Alkoxide, π-Alkyne | Mononuclear or Binuclear | Reaction of the deprotonated ligand with a Pd(II) salt. |
| Gold(I)/Gold(III) | Alkynyl | Linear (Au(I)) or Square Planar (Au(III)) | Reaction with a gold precursor complex. researchgate.netacs.org |
| Ruthenium(II) | Alkoxide, π-Alkyne | Octahedral | Reaction with a Ru(II) precursor, potentially leading to pincer-type ligands if further functionalized. chemrxiv.org |
| Copper(II) | Alkoxide | Square Planar or Tetrahedral | Reaction of the ligand with a Cu(II) salt in a suitable solvent. asianpubs.org |
Application in Specific Catalytic Transformations (e.g., Olefin Metathesis, C-H Activation, Cross-Coupling)
Ligands derived from this compound have the potential to be employed in various catalytic transformations. The electronic properties of the ligand, influenced by the electron-donating dimethoxy groups, can play a crucial role in modulating the reactivity of the metal center.
Olefin Metathesis: Ruthenium-based catalysts are widely used for olefin metathesis. nih.gov The development of new ligands can lead to catalysts with improved selectivity and stability. researchgate.net A ligand derived from this compound could potentially be used to synthesize novel ruthenium catalysts for this transformation. The steric and electronic properties of the ligand would influence the catalyst's activity and selectivity.
C-H Activation: Palladium-catalyzed C-H activation is a powerful tool in organic synthesis. The design of ligands is critical for achieving high selectivity. Pyridone-based ligands have been shown to be effective for the functionalization of methylene (B1212753) C-H bonds. acs.org While not a pyridone itself, the principles of ligand design for C-H activation could be applied to develop new ligands from this compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. nih.govrsc.org The efficiency of these reactions is highly dependent on the nature of the ligand. Bulky, electron-rich phosphine ligands have shown excellent performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govrsc.org A new "P3N" ligand, (n-Bu₂N)₃P, has been reported to be effective for Suzuki-Miyaura and Sonogashira couplings in aqueous media when complexed to palladium. nih.gov It is conceivable that a phosphine ligand incorporating the this compound scaffold could be developed for use in cross-coupling reactions. Palladium-catalyzed intramolecular 1,3-alkynyl migration of allylic alcohols has been described for the synthesis of β-alkynyl ketones, demonstrating the utility of alkynyl alcohols in palladium catalysis. acs.orgnih.gov
Utilization in Functional Dyes and Optoelectronic Materials
The conjugated π-system of this compound makes it an interesting building block for functional dyes and optoelectronic materials.
Design of Fluorescent Probes and Sensors
Fluorescent probes are essential tools in biology and medicine for imaging and sensing. mdpi.com The design of such probes often involves the combination of a fluorophore with a recognition motif. While there are many commercially available fluorescent dyes, there is a need for new dyes with long-wavelength emission. uni-regensburg.demdpi.org The synthesis of π-conjugated fluorescent dyes with donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) structures is a common strategy. nih.gov The 2,5-dimethoxyphenyl group in the target molecule acts as an electron-donating group. By incorporating an electron-accepting group into the molecule, it could be converted into a fluorescent dye. For instance, benzo[a]phenoxazine dyes, which absorb light in the 500-638 nm region and fluoresce at wavelengths greater than 600 nm, have been synthesized. mdpi.org Similarly, fused iminocoumarin derivatives have been developed as fluorescent reactive dyes. icrc.ac.ir These examples provide a blueprint for how this compound could be chemically modified to produce novel fluorescent probes.
Integration into Organic Electronic Devices (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a major application for luminescent organic and organometallic materials. Gold(I) and Gold(III) complexes featuring alkynyl ligands have emerged as promising emitters for OLEDs. researchgate.netacs.orgresearchgate.net These complexes can exhibit thermally activated delayed fluorescence (TADF), which allows for harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. researchgate.net
For example, two-coordinate gold(I) complexes with alkynyl ligands have been developed that show high photoluminescence quantum yields (up to 0.76 in doped films) and have been used to fabricate solution-processed OLEDs with maximum external quantum efficiencies (EQE) of up to 20%. researchgate.netnih.gov Cyclometalated gold(III) complexes with dendritic alkynyl ligands have also been synthesized and used to create sky-blue emitting OLEDs with a maximum current efficiency of up to 23.7 cd A⁻¹ and an EQE of up to 6.9%. acs.org A phosphorescent κ³-(N^C^C)gold(III)-alkynyl complex has been reported to achieve an impressive EQE of 16.2% in solution-processable OLEDs. acs.orgresearchgate.net
The following table summarizes the performance of some alkynyl-based metal complexes in OLEDs, illustrating the potential for materials derived from this compound in this field.
| Complex Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Device Fabrication | Reference |
|---|---|---|---|---|
| Gold(I) Alkynyl TADF | Green to Yellow | Up to 20% | Solution-processed | researchgate.netnih.gov |
| Dendritic Alkynylgold(III) | Sky-Blue | Up to 6.9% | Solution-processable (spin-coating) | acs.org |
| Phosphorescent κ³-(N^C^C)Gold(III)-Alkynyl | Green | 16.2% | Solution-processable | acs.orgresearchgate.net |
Future Research Directions and Emerging Challenges
Exploration of Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically pure propargyl alcohols is a critical endeavor in organic synthesis, as chirality often dictates biological activity and material properties. researchgate.netrsc.orgcolab.ws For 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol, the development of asymmetric synthetic routes to access its individual enantiomers is a paramount future objective. Chiral alcohols serve as valuable starting materials for the synthesis of single-stereoisomer compounds and can act as powerful resolving agents. sigmaaldrich.com
Current research into the asymmetric synthesis of propargyl alcohols, in general, has revealed several promising strategies that could be adapted for this compound. These include:
Catalytic Asymmetric Alkynylation: The use of chiral catalysts to mediate the addition of an alkyne to an aldehyde is a powerful method for generating chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org Systems employing chiral ligands, such as BINOL in conjunction with metal centers like In(III) or Ti(IV), have proven effective for a broad range of aldehydes. organic-chemistry.org The development of a catalytic system tailored for the 2,5-dimethoxybenzaldehyde (B135726) precursor would be a significant breakthrough.
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as effective catalysts for asymmetric allenylboration reactions, which can produce both anti- and syn-homopropargyl alcohols with excellent diastereo- and enantioselectivity. nih.gov This methodology could potentially be adapted to control the stereochemistry at the hydroxyl-bearing carbon of this compound.
Enzyme-Mediated Reduction: Biocatalytic methods, such as the use of baker's yeast for the reduction of a carbonyl group, offer a green and highly selective approach to chiral alcohol synthesis. elsevierpure.com Investigating enzymatic systems for the stereoselective reduction of a corresponding ynone precursor could provide an efficient route to enantiopure this compound.
A key challenge in this area will be to achieve high levels of enantiomeric excess (ee) and to develop scalable processes that are economically viable. The successful asymmetric synthesis of this compound will open new avenues for its application in stereoselective synthesis and the development of chiral materials.
Development of Novel Reactivity Modes and Catalytic Systems
The propargyl alcohol moiety is a versatile functional group capable of undergoing a wide array of transformations. uni-halle.deresearchgate.netnih.gov Future research will undoubtedly focus on uncovering novel reactivity modes for this compound and developing new catalytic systems to control these reactions with high efficiency and selectivity.
Emerging areas of interest include:
Gold and Other Transition Metal Catalysis: Gold catalysts have shown remarkable ability to activate alkynes towards various nucleophiles, leading to diverse molecular architectures. ucl.ac.uk For propargylic alcohols, gold catalysis can facilitate rearrangements, cyclizations, and addition reactions. ucl.ac.ukresearchgate.net The development of new gold-based catalytic systems, potentially in combination with other metals like silver, could unlock unique transformations for this compound. ucl.ac.uk
Ruthenium-Catalyzed Reactions: Ruthenium complexes are known to catalyze a variety of reactions involving propargyl alcohols, including cascade conversions and cycloisomerizations. uni-halle.denih.gov The reactivity can often be tuned by the choice of ligands and reaction conditions, leading to different product outcomes from the same starting material. uni-halle.de Exploring the reactivity of this compound with different ruthenium catalysts could lead to the discovery of novel and synthetically useful transformations.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Rhodium(III)-catalyzed C-H functionalization has been used with propargyl alcohols acting as three-carbon synthons to construct complex heterocyclic systems. researchgate.net Applying this methodology to this compound could provide direct access to novel polycyclic aromatic compounds.
A significant challenge will be to achieve high regioselectivity and stereoselectivity in these new reactions. Understanding the reaction mechanisms through computational studies will be crucial for the rational design of more efficient and selective catalytic systems.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, are a rapidly growing field of materials science. rsc.orgnih.govnih.govfrontiersin.org The unique electronic and structural features of this compound make it an attractive building block for the creation of novel hybrid materials.
Future research in this area could focus on:
Surface Functionalization of Nanoparticles: The alkyne group can be used to covalently attach the molecule to the surface of metal nanoparticles, such as gold nanoparticles (AuNPs). nih.gov This surface functionalization can modify the properties of the nanoparticles and introduce new functionalities. The 2,5-dimethoxyphenyl group could influence the electronic and optical properties of the resulting hybrid material.
Polymer Composites: Incorporating this compound into polymer matrices could lead to the development of new composite materials with enhanced thermal, mechanical, or optical properties. The alkyne functionality provides a handle for cross-linking or further modification within the polymer network.
Self-Assembled Monolayers: The formation of self-assembled monolayers (SAMs) on various substrates is a key technique in surface science and nanotechnology. rsc.org The alkyne group can serve as an anchor to form stable SAMs on surfaces like gold or silicon. rsc.org The ordered arrangement of the this compound molecules in a SAM could lead to interesting electronic or sensing properties.
The primary challenge in this domain is to achieve control over the interface between the organic and inorganic components to ensure the stability and desired functionality of the hybrid material. rsc.org
Sustainable Synthesis and Green Chemical Engineering Principles
The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work on this compound will need to prioritize the development of sustainable and environmentally benign synthetic methods.
Key areas for improvement include:
Use of Recyclable Catalysts: Developing heterogeneous or recyclable homogeneous catalysts for the synthesis and transformation of this compound is a major goal. mdpi.com This would reduce waste and the cost associated with expensive metal catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Cascade reactions, which form multiple bonds in a single operation, are particularly attractive in this regard. uni-halle.de
Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents, such as water or ionic liquids, and energy-efficient reaction conditions, such as microwave heating, can significantly reduce the environmental impact of chemical processes.
Unexplored Applications in Advanced Technologies (non-biological)
The unique combination of a dimethoxyphenyl ring and a propargyl alcohol offers intriguing possibilities for applications in advanced technologies beyond the biological realm.
Potential future applications to be explored include:
Molecular Electronics: The conjugated system of the aromatic ring and the alkyne makes this compound a candidate for use in molecular wires or switches. rsc.org The terminal alkyne can form a covalent bond with gold electrodes, providing a robust connection for single-molecule electronic devices. rsc.org
Chemical Sensors: The functional groups on the molecule could be designed to interact selectively with specific analytes. The incorporation of this molecule into sensor arrays, for example on the surface of a quartz crystal microbalance, could lead to the development of new sensing platforms. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of aromatic alkynes are of interest for applications in OLEDs. rsc.org The 2,5-dimethoxyphenyl group can be expected to influence the fluorescence and charge-transport properties of the molecule, which could be harnessed in the design of new emitter or host materials for OLEDs.
The main challenge in these areas will be to understand the structure-property relationships that govern the performance of this compound in these advanced applications. This will require a combination of experimental and theoretical studies to guide the design of new and improved materials.
Q & A
Q. What are the typical synthetic routes for 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol?
A common method involves a Sonogashira coupling reaction between 2,5-dimethoxybenzaldehyde derivatives and propargyl bromide, followed by selective reduction of intermediates. For example, analogous propargyl alcohols (e.g., 3-phenylprop-2-yn-1-ol) are synthesized via alkynylation of aryl halides using palladium catalysts . Characterization typically employs NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm the alkyne and hydroxyl functionalities .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. The SHELX suite (e.g., SHELXL) refines the structure, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry. For example, related propenones and pyrimidinediones were resolved using similar protocols .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
- Antimicrobial Studies : Conduct minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., E. coli), comparing activity to structurally similar chalcones .
- Antioxidant Potential : Use DPPH radical scavenging assays to evaluate free radical neutralization, as demonstrated for biphenyl chalcones .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) to test inhibition of targets like dihydrofolate reductase, referencing pyrimidinediamine derivatives .
Q. How can contradictory data on substituent effects (e.g., methoxy vs. chloro groups) be reconciled in structure-activity studies?
- Electronic Effects : Use Hammett plots to correlate substituent σ values with reactivity or bioactivity. For instance, 3,5-dimethylphenyl analogs exhibit reduced electrophilicity compared to dichlorophenyl derivatives due to electron-donating methoxy groups .
- Crystallographic Analysis : Compare torsion angles and packing interactions in analogs (e.g., 3,4-dimethoxyphenyl vs. 2,5-dimethoxyphenyl) to explain steric or electronic influences .
Q. What computational modeling approaches are suitable for predicting interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, similar propenones were modeled to study charge transfer properties .
- Molecular Docking : Use crystal structures (e.g., from PDB) to dock the compound into active sites of enzymes like dihydrofolate reductase. Reference docking protocols validated for pyrimidinediamine inhibitors .
Methodological Considerations
- Data Discrepancies : When biological activity varies between analogs (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy), validate results via dose-response curves and replicate assays under standardized conditions .
- Crystallographic Refinement : Address disordered methoxy groups by applying ISOR and DELU restraints in SHELXL to improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
